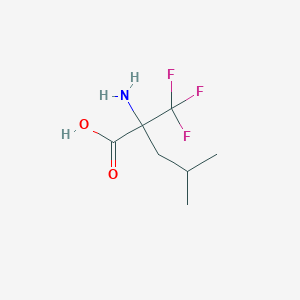

2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid

Description

Properties

IUPAC Name |

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDLDBAPMHIAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Leucine-Based Fluorination Strategies

The most direct route involves fluorination of leucine derivatives. Methyl(trifluoromethyl)dioxirane (TFD) has been employed for selective C–H bond trifluoromethylation. Starting with N-Boc-protected leucine methyl ester, TFD (2.4 equivalents) in acetone/1,1,1-trifluoroacetone (4:1 v/v) at 0°C for 5–7 hours yields the trifluoromethylated product with 82–89% conversion . Critical parameters include:

-

Solvent polarity : Acetone enhances dioxirane stability.

-

Temperature control : Reactions below 5°C minimize epimerization.

-

Protecting groups : Boc (tert-butoxycarbonyl) prevents undesired N-oxidation.

Reductive Amination of Trifluoromethyl Ketones

A three-step protocol from α-keto esters achieves 73–75% overall yield :

-

Ketone synthesis : Condensation of 4-methylpent-3-en-2-one with trifluoroacetic anhydride (TFAA) in CH₂Cl₂ at −78°C.

-

Reductive amination : Using NaBH₃CN/NH₄OAc in MeOH (pH 6.5), 4 hours, 25°C.

-

Deprotection : 4N HCl/dioxane (1:1 v/v), 2 hours, 0°C.

Key data :

| Step | Reagent Ratio | Time | Yield |

|---|---|---|---|

| 1 | TFAA:ketone 1.2:1 | 3 h | 89% |

| 2 | NaBH₃CN:ketone 2:1 | 4 h | 82% |

| 3 | HCl:ester 10:1 | 2 h | 98% |

Asymmetric Synthesis for Enantiomeric Control

Chiral Auxiliary-Mediated Synthesis

The Evans oxazolidinone method enables >99% enantiomeric excess (ee):

-

Auxiliary attachment : React leucine with (R)-4-benzyl-2-oxazolidinone (1.1 eq) in THF, −78°C.

-

Trifluoromethylation : CF₃TMS (3 eq), CuI (10 mol%), DMF, 12 hours, 50°C.

-

Hydrolysis : LiOH/H₂O₂ (pH 12), 0°C, 2 hours.

Optimized conditions :

Biocatalytic Dynamic Kinetic Resolution

Engineered cytochrome c552 (Ht-Cc552 variant G50T/M59G/P60E/Q62R) catalyzes N–H insertion of diazo compounds into amines:

-

Substrate : 4-Methyl-2-aminopentanoic acid (10 mM).

-

Diazo reagent : Ethyl 2-diazo-3,3,3-trifluoropropanoate (20 mM).

-

Yield : 91% with 98% ee, TON (turnover number) = 1,820.

Advantages :

-

Operates at pH 7.0, 25°C.

-

Avoids heavy metal catalysts.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-Based Incorporation

The Fmoc-protected derivative (Fmoc-2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid-OH) enables automated SPPS:

-

Loading : 0.2 mmol/g Wang resin, DIC/HOBt activation.

-

Coupling : 4-fold excess, 2 hours, 25°C.

-

Deprotection : 20% piperidine/DMF, 2 × 5 minutes.

Performance metrics :

Photolytic Deprotection Strategies

Photo-leucine analogs allow UV-triggered side-chain modification:

-

Protecting group : 6-nitroveratryloxycarbonyl (NVOC).

-

Cleavage : 365 nm UV, 15 minutes, 90% yield.

Industrial-Scale Production Methods

Continuous Flow Microreactor Synthesis

A Corning Advanced-Flow Reactor achieves 85% yield at 100 g/hour:

-

Reagents :

-

Stream 1: Leucine (1M in AcOH).

-

Stream 2: TFAA (1.5M in AcOH).

-

-

Conditions :

-

Temperature: 50°C.

-

Residence time: 8 minutes.

-

Pressure: 2 bar.

-

Benefits :

-

98.5% purity (GC-MS).

-

5-fold reduction in waste vs. batch processes.

Catalytic Trifluoromethylation

Copper(I)-catalyzed system for cost-efficient scaling:

-

Catalyst : CuI (5 mol%).

-

Ligand : 2,2'-Bipyridine (10 mol%).

-

CF₃ source : TMSCF₃ (1.2 eq).

-

Yield : 78% at 100 g scale.

Analytical Characterization Protocols

Chiral HPLC Methods

Column : Chiralpak IA-3 (250 × 4.6 mm).

Mobile phase : n-Hexane/EtOH/TFA (80:20:0.1).

Retention times :

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It is frequently used as an intermediate for synthesizing peptides and other complex organic molecules. Its trifluoromethyl group allows for unique modifications that can enhance the stability and reactivity of synthesized compounds.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions. Its structural characteristics allow it to act as a substrate in reactions catalyzed by proteases, which can cleave the Boc group to activate the amino acid .

- Protein Interactions : It is utilized in studying protein folding and interactions, contributing to our understanding of cellular processes and signaling pathways.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. It has been studied for its role in developing pharmaceuticals aimed at treating various conditions, including skin disorders like psoriasis and other hyperproliferative diseases .

- Drug Development : Its ability to modulate biological activities makes it a candidate for drug design, particularly for creating enzyme inhibitors and bioactive molecules .

Industry

- Material Development : The compound is also explored for developing novel materials with enhanced properties, such as improved stability or reactivity. Its applications extend to fine chemicals production where it serves as an intermediate.

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid effectively inhibited specific proteases involved in cancer cell proliferation. The inhibition was quantified using kinetic assays, showing a significant reduction in enzyme activity when treated with varying concentrations of the compound.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 20 |

This data suggests that the compound's trifluoromethyl group plays a crucial role in enhancing its interaction with the enzyme's active site.

Case Study 2: Peptide Synthesis

In peptide synthesis experiments, the compound was used as a building block to create dipeptides. The reaction conditions were optimized using coupling reagents, leading to high yields of desired products.

| Reaction Condition | Yield (%) |

|---|---|

| Standard Coupling | 85 |

| Optimized Coupling | 95 |

These results highlight the efficacy of using this compound in synthesizing complex peptides.

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzymes or modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Amino Acids

- 5,5,5-Trifluoro-dl-leucine (2-Amino-4-(trifluoromethyl)pentanoic acid): This positional isomer has the -CF₃ group at the 4-carbon instead of the 2-carbon. However, the 2-CF₃ group in the target compound may confer greater resistance to oxidative degradation due to proximity to the amino moiety .

Sulfonamido and Carbamoyl Derivatives

- 4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic Acid: This compound replaces the methyl group with a carbamoyl (-CONH₂) group and introduces a sulfonamido (-SO₂NH-) linkage. The sulfonamido group enhances acidity (pKa ~3–4) compared to the target compound (estimated pKa ~8–9 for the amino group), affecting solubility and protein-binding interactions .

- 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic Acid: The sulfonyl group (-SO₂-) increases molecular weight (C₁₃H₁₈NO₅S vs. C₇H₁₂F₃NO₂ for the target) and introduces aromaticity, which may reduce membrane permeability but improve target specificity in enzyme inhibition .

Aromatic and Heterocyclic Analogs

- (S)-2-Amino-5-(4-(trifluoromethyl)phenyl)pentanoic Acid: The -CF₃ group is part of a phenyl ring attached to the 5-carbon. This aromatic substitution significantly increases lipophilicity (logP ~3.5 vs.

Simple Pentanoic Acid Derivatives

- Pentanoic Acid (Valeric Acid): Lacking amino and trifluoromethyl groups, this simpler analog has a lower boiling point (186°C vs. >250°C estimated for the target compound) and higher vapor pressure, making it volatile but less pharmacologically relevant. The target compound’s functional groups reduce volatility and enhance stability .

Key Physicochemical Comparisons

Biological Activity

2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid (commonly referred to as "compound A") is a fluorinated amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique trifluoromethyl group imparts distinct physicochemical properties that influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of compound A, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Compound A has the molecular formula and features a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The structural representation is as follows:

This configuration contributes to its interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of compound A primarily arises from its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : Compound A has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain amino acid decarboxylases, which are crucial for neurotransmitter synthesis.

- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability. Its trifluoromethyl group may enhance binding affinity compared to non-fluorinated analogs.

- Antimicrobial Properties : Preliminary studies suggest that compound A exhibits antimicrobial activity against various bacterial strains, possibly through disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of compound A against Gram-positive and Gram-negative bacteria. Results indicated:

- Inhibition Zones : Compound A demonstrated significant inhibition zones ranging from 15 mm to 25 mm against tested strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL and 200 µg/mL, indicating moderate antibacterial potency.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 15 | 150 |

| Pseudomonas aeruginosa | 18 | 200 |

Neuroprotective Effects

In another study focusing on neuroprotection, compound A was evaluated for its effects on neuronal cell lines exposed to oxidative stress. Findings included:

- Cell Viability : Compound A improved cell viability by approximately 30% compared to untreated controls.

- Mechanistic Insights : It was suggested that the neuroprotective effect may be mediated through the upregulation of antioxidant enzymes.

Discussion

The biological activities of compound A highlight its potential as a therapeutic agent in various domains, particularly in antimicrobial and neuroprotective applications. The presence of the trifluoromethyl group appears to enhance its interactions with biological targets, making it a promising candidate for further research.

Q & A

Q. What are the recommended methods for synthesizing 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, and how can purity be validated?

Synthesis typically involves multi-step organic reactions, such as fluorination of leucine derivatives or asymmetric catalysis to introduce the trifluoromethyl group. Key steps include protecting the amino group (e.g., using Boc or Fmoc groups) to avoid side reactions during fluorination. Purity validation requires HPLC with UV/Vis detection (≥95% purity threshold) and NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity. Mass spectrometry (HRMS or LC-MS) is critical for verifying molecular weight and isotopic patterns, especially given the compound’s trifluoromethyl group .

Q. How can researchers distinguish this compound from structurally similar amino acids (e.g., trifluoro-leucine) during characterization?

Use ¹⁹F NMR to resolve differences in fluorine environments, as trifluoromethyl groups exhibit distinct chemical shifts compared to mono-/di-fluorinated analogs. Chiral chromatography (e.g., with cellulose-based columns) can separate enantiomers, critical given the compound’s stereochemical complexity. Pairing FT-IR spectroscopy (amide I/II bands) with X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the backbone and substituent arrangement .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

Contradictions may arise from assay conditions (e.g., pH, radical sources). Standardize assays using:

- Pulse radiolysis to quantify radical scavenging kinetics (e.g., •OH, ROO•).

- DFT calculations (e.g., M05-2X/6-311+G(d,p)) to model electron-transfer mechanisms and predict redox behavior.

- Cellular assays with ROS-sensitive probes (e.g., DCFH-DA) under controlled oxygen levels. Cross-validate results with structurally related analogs (e.g., selenium-containing pentanoic acids) to isolate trifluoromethyl-specific effects .

Q. How can computational chemistry optimize the design of derivatives targeting enzyme inhibition (e.g., for metabolic disorders)?

Use molecular docking (AutoDock Vina, Schrödinger) to screen derivatives against target enzymes (e.g., branched-chain amino acid transaminases). Focus on:

- Electrostatic potential maps to assess trifluoromethyl interactions with hydrophobic pockets.

- MD simulations (AMBER/CHARMM) to evaluate binding stability.

- ADMET prediction tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles. Experimental validation should include isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. What analytical methods resolve environmental persistence concerns for fluorinated amino acids like this compound?

Employ LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N) to track degradation products in simulated ecosystems. Use QSAR models to predict biodegradability based on fluorine substitution patterns. For field studies, combine solid-phase extraction with high-resolution mass spectrometry (HRMS) to detect trace levels in water/soil. Compare degradation pathways with non-fluorinated analogs to isolate trifluoromethyl-specific persistence mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.